N,N-dimethylquinoline-2-carboxamide
CAS No.: 30721-91-6
Cat. No.: VC12025042
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30721-91-6 |
|---|---|
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | N,N-dimethylquinoline-2-carboxamide |
| Standard InChI | InChI=1S/C12H12N2O/c1-14(2)12(15)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3 |
| Standard InChI Key | SJGFVVGPTAFAQX-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=NC2=CC=CC=C2C=C1 |
| Canonical SMILES | CN(C)C(=O)C1=NC2=CC=CC=C2C=C1 |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₂O |
| Molecular Weight | 201.25 g/mol |
| Exact Mass | 201.1028 g/mol |
| LogP (Octanol-Water) | ~2.1 (predicted) |
| Topological Polar Surface Area | 41.5 Ų |
The dimethyl substitution on the amide nitrogen enhances lipophilicity compared to unsubstituted carboxamides, influencing its pharmacokinetic properties .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N,N-dimethylquinoline-2-carboxamide can be achieved via a single-pot reaction adapted from methodologies described in patent WO2013065059A1 . This process involves:
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Reactants: Quinoline-2-carboxylic acid and N,N-dimethylcarbamoyl chloride.
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Base: A tertiary organic base (e.g., N-methylpyrrolidine or 1-methylimidazole).
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Conditions: Room temperature (10–50°C), reaction time of 15–60 minutes.
Representative Procedure:
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Quinoline-2-carboxylic acid (1 mole) and N,N-dimethylcarbamoyl chloride (1 mole) are combined in a reactor.
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N-Methylimidazole (1.2 moles) is added dropwise under stirring.
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The mixture is stirred for 30 minutes, followed by aqueous workup to isolate the product.
Process Advantages
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Efficiency: Eliminates multi-step purification, reducing production time.
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Environmental Impact: No acidic gas emissions (e.g., HCl), aligning with green chemistry principles .
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Scalability: Demonstrated efficacy in pilot-scale batches (1-liter reactors) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL at 25°C).
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.
Spectroscopic Data
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IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (quinoline ring vibrations).
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NMR (¹H): δ 8.5–9.0 ppm (aromatic protons), δ 3.1 ppm (N(CH₃)₂).
Industrial and Material Science Applications
Coordination Chemistry
Quinoline carboxamides serve as ligands for transition metal complexes. For example:
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Cu(II) Complexes: Exhibit luminescent properties useful in OLED fabrication.
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Catalysis: Palladium complexes catalyze Suzuki-Miyaura cross-coupling reactions.
Dye and Pigment Synthesis
The conjugated π-system of quinoline enables absorption in the visible spectrum, making it a candidate for organic dyes.
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